molecular formula C18H30ClNO2 B6480513 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217630-90-4

1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B6480513
CAS RN: 1217630-90-4
M. Wt: 327.9 g/mol
InChI Key: HFJLRJFUVIWTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride (1-DMPP-HCl) is an organic compound that is used in scientific research. It is an analogue of the neurotransmitter dopamine, and is used to study the effects of dopamine on various biochemical and physiological processes. 1-DMPP-HCl has been used in a number of studies, including those involving the regulation of neurotransmitter release, the modulation of neuronal activity, and the regulation of dopamine-mediated behaviors.

Scientific Research Applications

1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is used in a variety of scientific research applications. It has been used to study the regulation of neurotransmitter release, the modulation of neuronal activity, and the regulation of dopamine-mediated behaviors. Additionally, it has been used to study the effects of dopamine on the release of hormones, such as prolactin and corticosterone, as well as the effects of dopamine on learning and memory.

Mechanism of Action

1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a dopamine analogue that acts as a partial agonist at the D2-like dopamine receptors. It is believed to act as a partial agonist because it binds to the receptor and activates it, but does not fully activate it. This partial agonism allows 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride to modulate neuronal activity and regulate dopamine-mediated behaviors.
Biochemical and Physiological Effects
1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to modulate neuronal activity and regulate dopamine-mediated behaviors. It has also been shown to affect the release of hormones, such as prolactin and corticosterone. Additionally, it has been shown to affect learning and memory.

Advantages and Limitations for Lab Experiments

The use of 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a partial agonist at the D2-like dopamine receptors, which allows it to modulate neuronal activity and regulate dopamine-mediated behaviors. However, it is important to note that 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is not a full agonist at the D2-like dopamine receptors and therefore may not be as effective as other compounds in certain experiments.

Future Directions

There are a number of potential future directions for research involving 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride. These include further studies into the effects of 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride on the regulation of neurotransmitter release, the modulation of neuronal activity, and the regulation of dopamine-mediated behaviors. Additionally, further studies into the effects of 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride on the release of hormones, such as prolactin and corticosterone, as well as the effects of 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride on learning and memory, could be beneficial. Finally, further research into the effects of 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride on the development and maintenance of addiction could be beneficial.

Synthesis Methods

The synthesis of 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is relatively simple and involves the reaction of 2,3-dimethylphenol, 2,6-dimethylpiperidine, and hydrochloric acid. The reaction is carried out in a two-step process. In the first step, the 2,3-dimethylphenol and 2,6-dimethylpiperidine are reacted in aqueous solution with hydrochloric acid to form 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride. In the second step, the product is purified by recrystallization.

properties

IUPAC Name

1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-13-7-5-10-18(16(13)4)21-12-17(20)11-19-14(2)8-6-9-15(19)3;/h5,7,10,14-15,17,20H,6,8-9,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJLRJFUVIWTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC(=C2C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

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